Cimifugin 4'-O-beta-D-glucopyranoside
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Overview
Description
Cimifugin 4’-O-beta-D-glucopyranoside is a derivative of cimifugin, a natural compound found in the roots of certain plants such as Cimicifuga foetida. This compound is known for its anti-inflammatory and immunosuppressive properties . It has a molecular formula of C22H28O11 and a molecular weight of 468.46 g/mol .
Mechanism of Action
- In AD, keratinocyte hypertrophy, mast cell infiltration, and the secretion of inflammatory factors by T helper cells 2 (Th2) and macrophages play crucial roles. Cimifugin modulates these processes by interacting with specific cellular components .
Target of Action
Mode of Action
Biochemical Analysis
Biochemical Properties
The compound is known to interact with various biomolecules, but the specific enzymes, proteins, and other biomolecules it interacts with are not clearly identified .
Cellular Effects
It is believed to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known to exert its effects at the molecular level, including potential binding interactions with biomolecules, possible enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cimifugin 4’-O-beta-D-glucopyranoside typically involves the glycosylation of cimifugin with a suitable glucosyl donor. The reaction conditions often include the use of catalysts such as Lewis acids or enzymes to facilitate the glycosylation process .
Industrial Production Methods
it is likely that large-scale synthesis would follow similar principles as laboratory synthesis, with optimization for yield and purity .
Chemical Reactions Analysis
Types of Reactions
Cimifugin 4’-O-beta-D-glucopyranoside can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated compounds .
Scientific Research Applications
Cimifugin 4’-O-beta-D-glucopyranoside has a wide range of scientific research applications:
Comparison with Similar Compounds
Similar Compounds
Cimifugin: The parent compound, known for its anti-inflammatory properties.
Norimifugin: Another derivative with similar biological activities.
5-O-Methylvisamminol: A related compound with anti-inflammatory effects.
Uniqueness
Cimifugin 4’-O-beta-D-glucopyranoside is unique due to its glycosylated structure, which can enhance its solubility and bioavailability compared to its parent compound . This modification can also influence its pharmacokinetic and pharmacodynamic properties, making it a valuable compound for further research and development .
Properties
IUPAC Name |
(2S)-7-(hydroxymethyl)-4-methoxy-2-[2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypropan-2-yl]-2,3-dihydrofuro[3,2-g]chromen-5-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28O11/c1-22(2,33-21-19(28)18(27)17(26)14(8-24)32-21)15-5-10-12(31-15)6-13-16(20(10)29-3)11(25)4-9(7-23)30-13/h4,6,14-15,17-19,21,23-24,26-28H,5,7-8H2,1-3H3/t14-,15+,17-,18+,19-,21+/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XATAXBHNGRMKLI-OOBAEQHESA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1CC2=C(O1)C=C3C(=C2OC)C(=O)C=C(O3)CO)OC4C(C(C(C(O4)CO)O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)([C@@H]1CC2=C(O1)C=C3C(=C2OC)C(=O)C=C(O3)CO)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28O11 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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